1,3-Dibromo-5-tert-butylbenzene
Overview
Description
1,3-Dibromo-5-tert-butylbenzene is a chemical compound with the molecular formula C10H12Br21. It is also known by other names such as 1,3-Dibrom-5-(2-methyl-2-propanyl)benzol1. It is used as a reactant in various chemical reactions2.
Synthesis Analysis
The synthesis of 1,3-Dibromo-5-tert-butylbenzene involves bromo-de-protonation and bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene at different bromine concentrations3. The reaction orders are high due to the participation of clustered polybromide anions Br2n−1– in transition states3.
Molecular Structure Analysis
The molecular weight of 1,3-Dibromo-5-tert-butylbenzene is 292.01 Da1. The compound has a density of 1.5±0.1 g/cm31. The structure of the compound can be represented as BrC6H3(C(CH3)3)21.
Chemical Reactions Analysis
1,3-Dibromo-5-tert-butylbenzene undergoes bromo-de-protonation and bromo-de-tert-butylation3. Both reactions have high order in bromine (experimental kinetic orders ∼5 and ∼7, respectively)3.
Physical And Chemical Properties Analysis
1,3-Dibromo-5-tert-butylbenzene has a boiling point of 250.0±20.0 °C at 760 mmHg1. The vapour pressure is 0.0±0.5 mmHg at 25°C1. The enthalpy of vaporization is 46.8±3.0 kJ/mol1. The flash point is 115.6±21.0 °C1. The index of refraction is 1.5501.
Scientific Research Applications
Preparation and Derivative Synthesis
1,3-Dibromo-5-tert-butylbenzene serves as a precursor in the synthesis of various chemical compounds. For instance, its use is illustrated in the preparation of arylphosphines, as shown in a study focusing on the convenient preparation from 1-bromo-3,5-di-tert-butylbenzene, which is derived from 1,3,5-tri-tert-butylbenzene (Komen & Bickelhaupt, 1996).
Thermochemical Properties
Research on branched alkylsubstituted benzenes, including tert-butylbenzene derivatives, has contributed significantly to understanding the thermochemical properties of these compounds. This includes measurements of formation enthalpies, vaporization, and strain enthalpies, aiding in the quantitative understanding of the structure-energetics relationship in alkylbenzenes (Verevkin, 1998).
Pharmaceutical Compatibility Evaluation
The compound's derivative, 1,3-Di-tert-butylbenzene (DBB), has been evaluated for its compatibility with drug packaging materials. Microwave-assisted extraction combined with gas chromatography-mass spectrometry was used to determine the presence of DBB in antimicrobial peptide sprays, ensuring the safety and compatibility of the drug with its packaging materials (Liu et al., 2019).
Molecular Structure Analysis
The molecular structure and internal ordering of 1,3,5–tri-tert-butylbenzene, a related compound, have been studied using X-ray diffraction. Such studies are crucial in determining the molecular correlations and packing manners in liquid states of these compounds (Drozdowski, Hałas, & Śliwińska-Bartkowiak, 2017).
Redox Shuttle Stability for Lithium-Ion Batteries
Research on derivatives like 3,5-di-tert-butyl-1,2-dimethoxybenzene (a structurally similar compound to 1,3-Dibromo-5-tert-butylbenzene) has explored its potential as a redox shuttle additive for overcharge protection in lithium-ion batteries. Such studies include the investigation of electrochemical stability and molecular structures, which are crucial for battery safety and efficiency (Zhang et al., 2010).
Ionic Liquid-Catalyzed Reaction Thermochemistry
The compound has relevance in the study of the chemical equilibrium of tert-butylbenzenes, including their isomerization and transalkylation reactions. These studies, often using ionic liquids as catalysts, provide insights into the reaction enthalpies and equilibrium constants, crucial for chemical synthesis and industrial processes (Verevkin et al., 2008).
Safety And Hazards
1,3-Dibromo-5-tert-butylbenzene is classified as a flammable liquid and vapor, and it causes skin irritation4. Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation4. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish4.
Future Directions
While there are no specific future directions mentioned for 1,3-Dibromo-5-tert-butylbenzene, its use as a reactant in various chemical reactions2 suggests that it may continue to be valuable in the field of organic synthesis. Further research could explore new reactions and applications for this compound.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
1,3-dibromo-5-tert-butylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPNOMJZVHXOII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375598 | |
Record name | 1,3-dibromo-5-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-tert-butylbenzene | |
CAS RN |
129316-09-2 | |
Record name | 1,3-dibromo-5-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(tert-Butyl)-1,3-dibromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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